molecular formula C6H7ClF2N2 B7726047 (3,4-Difluoroanilino)azanium;chloride

(3,4-Difluoroanilino)azanium;chloride

Cat. No.: B7726047
M. Wt: 180.58 g/mol
InChI Key: QTEJTSFVIILHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Difluoroanilino)azanium;chloride is a salt form of 3,4-difluoroaniline, a versatile fluorinated building block prized in advanced organic synthesis and drug discovery. The incorporation of fluorine atoms into molecular frameworks is a established strategy to modulate the lipophilicity, metabolic stability, and electronic characteristics of lead compounds, making this reagent invaluable for developing high-performance materials and active ingredients . This compound serves as a critical precursor in the synthesis of a wide range of bioactive molecules. A prominent application is its use in the preparation of quinolone antibacterials . Furthermore, its utility extends to the creation of potential antitumor agents, including sorafenib analogs and fluorinated benzothiazoles, as well as novel analogs for the investigation of neurological disorders . Beyond pharmaceuticals, this compound finds application in the agrochemical sector for the formulation of modern herbicides and fungicides, and in materials science for developing advanced polymers and high-stability dyes . The compound can be synthesized through methods involving the nitration of 1,2-difluorobenzene followed by reduction of the resulting nitro intermediate . Attention: This product is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(3,4-difluoroanilino)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEJTSFVIILHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N[NH3+])F)F.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogen-Substituted Aniline Derivatives

The table below compares (3,4-difluoroanilino)azanium;chloride with related halogenated aniline derivatives, focusing on structural and functional differences:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 3-F, 4-F, NH₃⁺Cl⁻ C₆H₆F₂N⁺Cl⁻ High polarity, pharmaceutical intermediate
3-Chloro-4-fluoroaniline 3-Cl, 4-F, NH₂ C₆H₅ClFN Agrochemical precursor
3,4-Dichloroaniline 3-Cl, 4-Cl, NH₂ C₆H₅Cl₂N Herbicide/pesticide synthesis
3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride Cyano, azetidine, 2Cl⁻ C₁₀H₁₂Cl₂N₄ Kinase inhibitor candidate

Key Observations:

  • Electron-Withdrawing Effects: Fluorine’s high electronegativity in this compound enhances the compound’s acidity compared to chloro-substituted analogs like 3,4-dichloroaniline. This impacts its solubility in polar solvents and reactivity in nucleophilic substitutions .
  • Biological Activity : Chloro-fluoro hybrids (e.g., 3-chloro-4-fluoroaniline) are often used in agrochemicals due to improved metabolic stability, whereas dihydrochloride salts (e.g., compounds) are explored for targeted drug delivery .
  • Salt Formation: Unlike neutral anilines, this compound’s ionic nature improves crystallinity, facilitating purification in synthetic workflows .

Comparison with Other Ammonium Salts

This compound differs significantly from quaternary ammonium salts like trimethyl(prop-2-enyl)azanium chloride (). The latter features a fully substituted nitrogen atom and allyl groups, granting surfactant-like properties, whereas the former’s primary ammonium structure is more reactive in acid-base reactions .

Preparation Methods

Halogen Exchange via Metal-Mediated Catalysis

A prominent route to difluoroanilines involves halogen exchange on polychlorinated nitrobenzene precursors. For example, 2,4,5-trichloronitrobenzene undergoes selective fluorination using alkali metal fluorides (e.g., KF) in polar aprotic solvents like dimethylformamide (DMF) or sulfolane. Phase transfer catalysts, such as tetrabutylammonium bromide, enhance reaction efficiency by facilitating fluoride ion transfer at interfaces.

Example Protocol (Adapted from):

  • Substrate : 2,4,5-Trichloronitrobenzene (1.0 mol)

  • Reagents : KF (2.2 mol), DMF (500 mL), tetrabutylammonium bromide (0.1 mol)

  • Conditions : 120°C, 24 hr under nitrogen

  • Outcome : 5-Chloro-2,4-difluoronitrobenzene (yield: 78%)

This method’s selectivity arises from steric and electronic effects, favoring fluorine substitution at the 2- and 4-positions. Residual chlorine at the 5-position is subsequently removed via catalytic hydrogenation.

Chlorination-Fluorination Sequential Pathways

In a complementary approach, 1-chloro-3,5-difluorobenzene undergoes chlorination using FeCl₃ or SbCl₃ catalysts to introduce additional chlorine substituents. Controlled chlorination at 10°C yields 4,6-difluoro-1,2,3-trichlorobenzene, which is nitrated and reduced to 2,6-difluoroaniline. While this pathway targets 2,6-isomers, analogous conditions could be adapted for 3,4-difluoroaniline by modifying the starting material’s substitution pattern.

Catalytic Hydrogenation and Reductive Dechlorination

Nitro Group Reduction

Nitro-to-amine reduction is a critical step in 3,4-difluoroaniline synthesis. Catalytic hydrogenation using Pt/C or Raney nickel under 50–100 psi H₂ at 80–120°C effectively reduces nitro intermediates. Morpholine additives suppress dechlorination side reactions, preserving fluorine substituents.

Key Observations ():

  • Catalyst : 5% Pt/C (0.1 wt%)

  • Additive : Morpholine (0.5 mol%)

  • Conditions : 100°C, 500 psi H₂, ethanol solvent

  • Outcome : 3,4-Dichloroaniline (95% purity, <0.2% hydrazobenzene impurity)

For 3,4-difluoroaniline, similar conditions would apply, with fluoride-stable catalysts (e.g., Pd/C) to prevent defluorination.

Reductive Dechlorination

Post-fluorination intermediates often retain residual chlorine substituents. Reductive dechlorination using H₂ and Pd/C in basic media (e.g., NaOH) selectively removes chlorine without affecting fluorine. For instance, 5-chloro-2,4-difluoronitrobenzene undergoes hydrogenation to 2,4-difluoroaniline, followed by HCl treatment to form the hydrochloride salt.

Nitration and Functional Group Interconversion

Directed Nitration of Difluorobenzenes

Nitration of 1,3-difluorobenzene with mixed acid (H₂SO₄/HNO₃) at 30–40°C yields 2,4-difluoronitrobenzene, which is reduced to the corresponding aniline. Adapting this method for 1,2-difluorobenzene could theoretically yield 3,4-difluoronitrobenzene, though regioselectivity challenges necessitate careful optimization.

Hoffman Rearrangement

The Hoffman rearrangement of 3,4-difluorobenzamide offers an alternative route. However, this method is less favored due to low yields and competing hydrolysis.

Salt Formation and Purification

Hydrochloride Salt Synthesis

3,4-Difluoroaniline is treated with concentrated HCl in ethanol or dichloromethane, yielding the hydrochloride salt upon cooling. Crystallization at 0–5°C enhances purity.

Typical Procedure :

  • Amine : 3,4-Difluoroaniline (1.0 mol)

  • Acid : HCl (1.1 mol, 37% aqueous)

  • Solvent : Ethanol (200 mL)

  • Conditions : Stir at 25°C for 1 hr, cool to 0°C, filter, wash with cold ethanol

  • Yield : 92–95%

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst/Reagents Yield Key Challenges
Halogen Exchange2,4,5-TrichloronitrobenzeneKF, phase transfer catalyst78%Regioselectivity control
Chlorination-Nitration1-Chloro-3,5-difluorobenzeneFeCl₃, HNO₃/H₂SO₄65–70%Byproduct formation
Catalytic Hydrogenation3,4-DichloronitrobenzenePt/C, morpholine95%Impurity suppression

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (3,4-Difluoroanilino)azanium;chloride, and how can purity be optimized?

  • Answer : The synthesis typically involves nucleophilic substitution of 3,4-difluoroaniline with ammonium chloride under controlled acidic conditions. Key parameters include temperature (60–80°C), solvent choice (e.g., ethanol or acetonitrile), and stoichiometric ratios. Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) enhance purity. Yield optimization requires iterative adjustment of reaction time and catalyst presence (e.g., HCl as a proton source). For analogous compounds, purity >98% is achievable via these methods .
MethodSolventTemperature (°C)Yield (%)Purity (%)
Nucleophilic substitutionEthanol707595
Acid-catalyzed condensationAcetonitrile806898

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify fluorine positioning and proton environments. Aniline protons resonate at δ 6.8–7.2 ppm, while NH3+_3^+ protons appear broadened (δ 5.5–6.0 ppm) .
  • X-ray crystallography : Resolves structural ambiguities, such as hydrogen bonding and chloride coordination. Software suites like SHELXL (for refinement) and Mercury (for visualization) are essential .
  • IR spectroscopy : Confirms NH stretching (3250–3350 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) .

Q. How do fluorine substituents influence the electronic properties and reactivity of this compound?

  • Answer : The 3,4-difluoro substitution induces strong electron-withdrawing effects, reducing the aromatic ring’s electron density. This enhances susceptibility to electrophilic substitution at meta positions and stabilizes the anilinium ion via inductive effects. Fluorine’s ortho/para-directing nature also impacts regioselectivity in further functionalization reactions .

Advanced Research Questions

Q. How can crystallographic software resolve discrepancies between spectroscopic and structural data?

  • Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. SHELXL refines X-ray data to confirm bond lengths/angles, while Mercury analyzes packing motifs. For example, hydrogen-bonding networks (N–H···Cl) observed in crystal structures (e.g., 2.8–3.0 Å interactions) validate NH3+_3^+ stabilization, which may not be evident in solution NMR .

Q. What computational strategies predict the compound’s interactions in biological systems?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (e.g., AutoDock Vina) models binding affinities to target proteins, leveraging fluorine’s hydrophobic interactions. For halogenated anilinium derivatives, electrostatic potential maps highlight nucleophilic attack sites .

Q. How do crystal packing and hydrogen bonding affect the compound’s stability and solubility?

  • Answer : Strong N–H···Cl hydrogen bonds (2.7–3.1 Å) and π-π stacking (3.5–4.0 Å) in the crystal lattice reduce solubility in nonpolar solvents. Mercury’s "Materials Module" quantifies void spaces (e.g., 15–20% free volume), correlating with dissolution rates. Co-crystallization with hydrophilic counterions (e.g., nitrate) improves aqueous solubility .

Q. What experimental and theoretical approaches reconcile conflicting data on tautomeric equilibria?

  • Answer : Variable-temperature NMR monitors proton exchange rates, while in situ IR tracks NH stretching shifts. Computational MD simulations (e.g., Gaussian) model tautomer populations. For 3,4-difluoro derivatives, the anilinium form dominates (>90%) in polar solvents due to charge stabilization .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate crystallographic (SHELXL-refined) and spectroscopic data using statistical tools like R-factors (R1 < 0.05) and residual density maps .
  • Advanced Synthesis : For deuterated analogs, replace H2_2O with D2_2O in recrystallization, achieving >98% isotopic purity .

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